2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride
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Overview
Description
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in the synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a hydrogen bond donor/acceptor, enhancing its interactions with biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Used for the treatment of schizophrenia and bipolar disorder.
Uniqueness
What sets 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride apart from these similar compounds is its unique structure, which combines the piperazine ring with a tetrahydroquinoline moiety. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;;/h9,16H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGCJMZALFPUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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